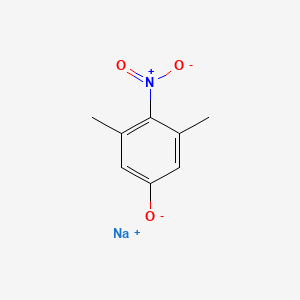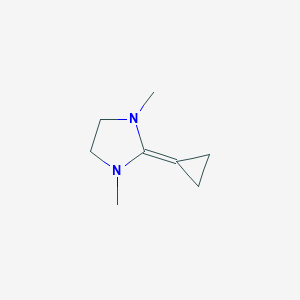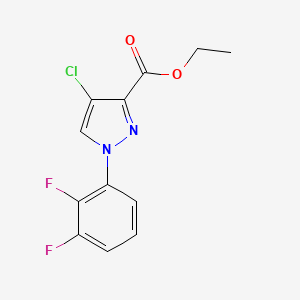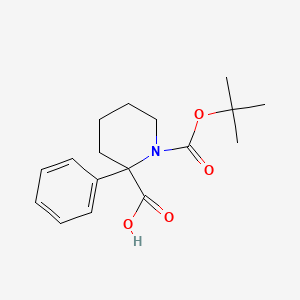
Sodium 3,5-dimethyl-4-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,5-dimethyl-4-nitrophenolate is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of nitro and methyl groups attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethyl-4-nitrophenolate typically involves the nitration of 3,5-dimethylphenol followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The neutralization step is performed using sodium hydroxide in aqueous solution, followed by crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-dimethyl-4-nitrobenzoic acid.
Reduction: 3,5-dimethyl-4-aminophenolate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium 3,5-dimethyl-4-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenolate structure.
Mécanisme D'action
The mechanism of action of sodium 3,5-dimethyl-4-nitrophenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The phenolate ion can also participate in electron transfer reactions, influencing various biochemical pathways.
Similar Compounds:
Sodium 4-nitrophenolate: Similar in structure but lacks the methyl groups, leading to different chemical reactivity and applications.
Sodium 2,4-dimethyl-6-nitrophenolate: Another nitrophenolate derivative with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The specific substitution pattern allows for selective reactions that are not possible with other nitrophenolate derivatives.
Propriétés
Formule moléculaire |
C8H8NNaO3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
sodium;3,5-dimethyl-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-3-7(10)4-6(2)8(5)9(11)12;/h3-4,10H,1-2H3;/q;+1/p-1 |
Clé InChI |
NMGJKPPWFVZRRG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)



![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)


![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
